REACTION_CXSMILES
|
O=S(Cl)[Cl:3].[O:5]=[C:6]([C@H:8]([CH2:10][C:11]1[CH:18]=[C:16]([OH:17])[C:14]([OH:15])=[CH:13][CH:12]=1)[NH2:9])[OH:7].[CH3:19][CH2:20]O>>[NH2:9][CH:8]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[C:16]([OH:17])[CH:18]=1)[C:6]([O:7][CH2:19][CH3:20])=[O:5].[ClH:3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=S(Cl)[Cl:3].[O:5]=[C:6]([C@H:8]([CH2:10][C:11]1[CH:18]=[C:16]([OH:17])[C:14]([OH:15])=[CH:13][CH:12]=1)[NH2:9])[OH:7].[CH3:19][CH2:20]O>>[NH2:9][CH:8]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[C:16]([OH:17])[CH:18]=1)[C:6]([O:7][CH2:19][CH3:20])=[O:5].[ClH:3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |